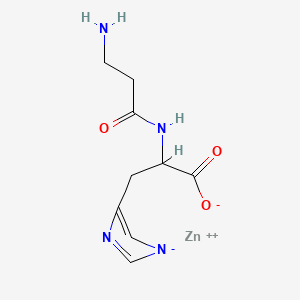
zinc;2-(3-aminopropanoylamino)-3-imidazol-1-id-4-ylpropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Zinc;2-(3-aminopropanoylamino)-3-imidazol-1-id-4-ylpropanoate is a coordination compound that combines zinc with a complex organic ligand This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of zinc;2-(3-aminopropanoylamino)-3-imidazol-1-id-4-ylpropanoate typically involves the reaction of zinc salts with the appropriate organic ligands under controlled conditions. One common method involves dissolving zinc acetate in a suitable solvent, such as ethanol or water, and then adding the organic ligand, 2-(3-aminopropanoylamino)-3-imidazol-1-id-4-ylpropanoate, to the solution. The reaction mixture is stirred and heated to facilitate the formation of the coordination compound. The product is then isolated by filtration and purified through recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve larger-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to maintain precise control over reaction parameters, such as temperature, pH, and concentration of reactants. The use of advanced purification techniques, such as chromatography and crystallization, ensures the production of high-quality compounds suitable for various applications .
Analyse Des Réactions Chimiques
Types of Reactions
Zinc;2-(3-aminopropanoylamino)-3-imidazol-1-id-4-ylpropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized in the presence of strong oxidizing agents, leading to the formation of different oxidation states of zinc and modified organic ligands.
Reduction: Reduction reactions can occur with reducing agents, resulting in the reduction of zinc ions and potential changes in the organic ligand structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. Reactions are typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used under controlled conditions to achieve reduction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. Oxidation and reduction reactions can lead to various zinc oxidation states and modified organic ligands, while substitution reactions result in new coordination compounds with different ligands .
Applications De Recherche Scientifique
Zinc;2-(3-aminopropanoylamino)-3-imidazol-1-id-4-ylpropanoate has several scientific research applications, including:
Chemistry: The compound is used as a catalyst in organic synthesis and as a precursor for the preparation of other zinc-containing coordination compounds.
Biology: It is studied for its potential role in enzyme regulation and as a model compound for understanding zinc’s biological functions.
Medicine: The compound’s potential antimicrobial and anticancer properties are being explored, with research focusing on its ability to inhibit the growth of pathogenic microorganisms and tumor cells.
Mécanisme D'action
The mechanism of action of zinc;2-(3-aminopropanoylamino)-3-imidazol-1-id-4-ylpropanoate involves its interaction with specific molecular targets and pathways. Zinc ions play a crucial role in enzyme catalysis, structural stabilization of proteins, and regulation of various biological processes. The organic ligand can modulate the compound’s binding affinity and specificity for different targets, enhancing its biological activity. The compound’s ability to chelate zinc ions and facilitate their transport and release in biological systems is key to its mechanism of action .
Comparaison Avec Des Composés Similaires
Similar Compounds
Zinc-2-pyrrolidone-5-carboxylate: Known for its antimicrobial properties, this compound is used in skincare products and as a preservative.
Zinc-methionine: A zinc-amino acid complex with applications in animal nutrition and as a dietary supplement.
Zinc-glycinate: Another zinc-amino acid complex used in dietary supplements and for its potential health benefits.
Uniqueness
Zinc;2-(3-aminopropanoylamino)-3-imidazol-1-id-4-ylpropanoate stands out due to its unique organic ligand structure, which imparts distinct coordination properties and potential biological activities. Its ability to form stable complexes with zinc ions and its versatility in undergoing various chemical reactions make it a valuable compound for research and industrial applications .
Propriétés
Formule moléculaire |
C9H12N4O3Zn |
|---|---|
Poids moléculaire |
289.6 g/mol |
Nom IUPAC |
zinc;2-(3-aminopropanoylamino)-3-imidazol-1-id-4-ylpropanoate |
InChI |
InChI=1S/C9H14N4O3.Zn/c10-2-1-8(14)13-7(9(15)16)3-6-4-11-5-12-6;/h4-5,7H,1-3,10H2,(H3,11,12,13,14,15,16);/q;+2/p-2 |
Clé InChI |
IGXZLYMCFZHNKW-UHFFFAOYSA-L |
SMILES canonique |
C1=C(N=C[N-]1)CC(C(=O)[O-])NC(=O)CCN.[Zn+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


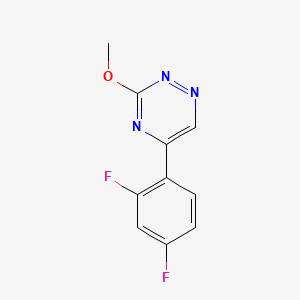
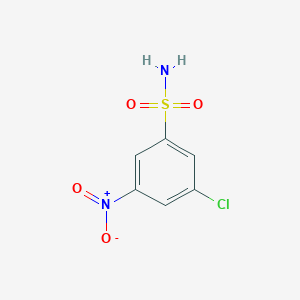





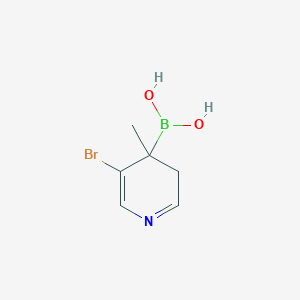
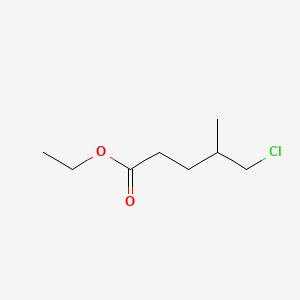
![(1S,2S,5S,8S,11R,12R)-2,12-dimethyl-6-methylidene-16-oxapentacyclo[10.3.2.15,8.01,11.02,8]octadecan-17-one](/img/structure/B15288470.png)
![[(2S)-2-hexadecanoyloxy-3-hydroxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B15288475.png)
![2-Hydroxy-5-[[4-(pyridin-3-ylsulfamoyl)phenyl]diazenyl]benzoic acid](/img/structure/B15288482.png)

![(2R)-2-hydroxy-2-[(2R)-3-hydroxy-5-oxo-4-sulfooxy-2H-furan-2-yl]acetic acid](/img/structure/B15288487.png)
